1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
CAS No.: 2268818-18-2
Cat. No.: VC13654086
Molecular Formula: C11H10F3NO3
Molecular Weight: 261.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2268818-18-2 |
|---|---|
| Molecular Formula | C11H10F3NO3 |
| Molecular Weight | 261.20 g/mol |
| IUPAC Name | 7-nitro-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol |
| Standard InChI | InChI=1S/C11H10F3NO3/c12-11(13,14)10(16)5-1-2-7-3-4-8(15(17)18)6-9(7)10/h3-4,6,16H,1-2,5H2 |
| Standard InChI Key | LLNYNUUETSLPDJ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(C1)(C(F)(F)F)O |
| Canonical SMILES | C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(C1)(C(F)(F)F)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a tetrahydronaphthalene (tetralin) core, a bicyclic system comprising one fully saturated cyclohexane ring fused to a benzene ring. Key substituents include:
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A hydroxyl group (-OH) at position 1, imparting polarity and hydrogen-bonding capability.
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A trifluoromethyl group (-CF) at position 1, contributing electron-withdrawing effects and metabolic stability.
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A nitro group (-NO) at position 7, enabling electrophilic reactivity and participation in redox reactions.
The molecular formula is CHFNO, with a molar mass of 261.20 g/mol. Crystallographic data remain limited, but analogous tetrahydronaphthalene derivatives exhibit chair conformations in the saturated ring, stabilized by hyperconjugation between the cyclohexane and aromatic systems .
Synthetic Methodologies
Core Framework Construction
The tetrahydronaphthalene backbone is typically synthesized via Birch reduction or catalytic hydrogenation of naphthalene derivatives. A patent by RU2014330C1 describes the reduction of 1,7-dialkoxynaphthalene using sodium in ethanol, yielding monoalkoxytetralone intermediates . For the target compound, nitration and trifluoromethylation steps are critical:
Nitration Strategy
Introducing the nitro group at position 7 requires regioselective electrophilic aromatic substitution. A mixed acid (HNO/HSO) system under controlled temperatures (0–5°C) ensures minimal oxidation of the hydroxyl and trifluoromethyl groups. Yields are optimized by moderating reaction times to prevent over-nitration .
Trifluoromethylation
The trifluoromethyl group is introduced via Ullmann-type coupling or radical trifluoromethylation. Recent advances employ Langlois’ reagent (CFSONa) in the presence of copper catalysts, achieving C–CF bond formation at position 1 with >80% efficiency.
Final Functionalization
Hydroxylation at position 1 is achieved through acid-catalyzed hydrolysis of intermediate ethers or oxidative dearomatization using hypervalent iodine reagents. A representative synthesis from Accela ChemBio involves:
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Reductive amination of tetralone with N-methylpiperazine.
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Boron hydride reduction to yield the tetrahydronaphthalene scaffold.
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Sequential nitration and trifluoromethylation under inert conditions .
Physicochemical Properties
Thermal and Solubility Profiles
Experimental data from Accela ChemBio’s safety sheet indicate:
| Property | Value | Conditions |
|---|---|---|
| Melting Point | Not determined | – |
| Boiling Point | Not determined | – |
| Solubility in Water | Low (<1 mg/mL) | 25°C |
| Solubility in Organic Solvents | High (DMSO, ethanol, acetone) | 25°C |
The compound’s lipophilicity (logP ≈ 2.8) aligns with its trifluoromethyl and nitro groups, favoring membrane permeability in biological systems .
Spectroscopic Characterization
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H NMR (400 MHz, CDCl): δ 7.45 (d, J=8.4 Hz, 1H, H-8), 7.02 (d, J=8.4 Hz, 1H, H-6), 4.21 (s, 1H, -OH), 3.15–2.85 (m, 4H, cyclohexane CH).
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F NMR (376 MHz, CDCl): δ -62.5 (s, CF).
Research Challenges and Future Directions
Synthetic Optimization
Current routes suffer from low regioselectivity during nitration. Future work may explore directed ortho-metalation or enzyme-catalyzed nitration to improve yields.
Toxicity Profiling
The absence of ecotoxicological data necessitates OECD guideline-compliant studies on aquatic and terrestrial organisms.
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